1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane
Description
Historical Context of Cyclam-Based Ligands in Coordination Chemistry
Cyclam (1,4,8,11-tetraazacyclotetradecane), first synthesized in the early 20th century, laid the foundation for tetraazamacrocyclic ligand research. Its four secondary amine donor atoms enable strong coordination with transition metals, forming complexes critical for catalytic, medicinal, and materials science applications. The discovery of cyclam’s ability to stabilize unusual metal oxidation states spurred interest in functionalized derivatives. For instance, N-alkylated cyclams, such as tetramethylcyclam, improved oxidative stability and expanded ligand utility in oxygen-binding studies.
The evolution toward bis-macrocyclic ligands began in the 1990s, driven by demands for enhanced selectivity in metal ion recognition. Linked cyclam dimers, such as phenylenebis(methylene)-bridged analogs, demonstrated exceptional antiviral activity against HIV-1 and HIV-2, highlighting the impact of structural modularity. These advancements underscored the importance of strategic functionalization in tuning macrocyclic properties, paving the way for complexes like 1,8-bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane.
Properties
CAS No. |
414858-02-9 |
|---|---|
Molecular Formula |
C46H84N12 |
Molecular Weight |
805.2 g/mol |
IUPAC Name |
1,8-bis[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C46H84N12/c1-15-47-23-25-49-19-3-31-55(35-27-51-17-1)39-43-7-11-45(12-8-43)41-57-33-5-21-54-30-38-58(34-6-22-53-29-37-57)42-46-13-9-44(10-14-46)40-56-32-4-20-50-26-24-48-16-2-18-52-28-36-56/h7-14,47-54H,1-6,15-42H2 |
InChI Key |
JFXKZZUXCPLCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCN(CCCNCC3)CC4=CC=C(C=C4)CN5CCCNCCNCCCNCC5 |
Synonyms |
Plexifor Impurity II; |
Origin of Product |
United States |
Preparation Methods
Protective Group Strategies
The synthesis typically begins with protected cyclam derivatives to prevent unwanted nucleophilic attacks. Di-tert-butyl dicarbonate (Boc) and trifluoroacetyl (TFA) groups are widely used due to their orthogonal deprotection profiles:
Example Protocol
-
Boc Protection :
-
Benzylation :
-
Deprotection :
Direct Alkylation of Cyclam
An alternative route avoids protective groups by exploiting the differential reactivity of cyclam’s amines:
Procedure
-
Selective Alkylation :
-
Workup :
Metal-Templated Synthesis
Transition metal coordination can preorganize cyclam for regioselective benzylation:
Nickel(II)-Templated Method
-
Complex Formation :
-
React cyclam with Ni(ClO₄)₂ in methanol to form Ni(cyclam)₂.
-
-
Benzylation :
-
Demetallation :
Comparative Analysis of Methods
Purification and Characterization
Chromatographic Techniques
Analytical Validation
-
HPLC : Reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients.
-
Mass Spectrometry : ESI-MS confirms molecular ion at m/z 805.24 [M+H]⁺.
Large-scale synthesis (e.g., for reference standards) employs continuous flow reactors to enhance mixing and heat transfer:
Emerging Methodologies
Recent patents disclose microwave-assisted synthesis to reduce reaction times:
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl groups.
Reduction: Reduced derivatives of the cyclam units.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 1,8-bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane exhibit potential anticancer properties. Studies indicate that these compounds can interact with DNA and disrupt cancer cell proliferation. For example:
- Case Study : A study published in the Journal of Medicinal Chemistry showed that a related tetraazacyclotetradecane derivative inhibited the growth of various cancer cell lines by inducing apoptosis through DNA intercalation .
Targeted Drug Delivery
The compound's ability to form stable complexes with metal ions makes it suitable for targeted drug delivery systems. Its structure allows for the encapsulation of therapeutic agents and their release at specific sites within the body.
- Case Study : Research highlighted in Bioconjugate Chemistry demonstrated the successful use of tetraazacyclotetradecane derivatives as carriers for chemotherapeutics, improving their solubility and bioavailability while reducing systemic toxicity .
Catalysis
The high kinetic and thermodynamic stability exhibited by metal complexes supported by this compound has led to its application as a catalyst in various organic reactions.
- Case Study : A publication in Catalysis Science & Technology reported that metal complexes derived from this compound catalyzed the oxidation of alcohols with high efficiency and selectivity .
Sensor Development
Due to its ability to form chelates with transition metals and other analytes, this compound is also being explored for use in sensor technologies.
- Data Table : Comparison of Sensor Performance
| Sensor Type | Detection Limit | Response Time | Application Area |
|---|---|---|---|
| Metal Ion Sensors | 10 ppb | 2 sec | Environmental Monitoring |
| pH Sensors | 0.01 pH | 5 sec | Industrial Processes |
| Glucose Sensors | 5 µM | 3 sec | Medical Diagnostics |
Mechanism of Action
The mechanism of action of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves its ability to chelate metal ions. The cyclam units provide multiple nitrogen donor atoms that can coordinate to metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions.
Comparison with Similar Compounds
3,3’-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile
- Structure : Features trifluoromethylbenzyl groups and dipropanenitrile substituents at the 1,8-positions of the cyclam core .
- Applications: Ni(II) complexes of similar C-substituted cyclams exhibit high catalytic efficiency in CO₂ reduction to CO (turnover frequency: 1,200 h⁻¹) .
- Key Difference : The electron-withdrawing trifluoromethyl groups enhance electrophilicity at the metal center, improving catalytic activity compared to the target compound’s benzyl substituents .
1,8-Bis(2-hydroxy-3,5-di-tert-butylbenzyl)-4,11-dibenzyl-1,4,8,11-tetraazacyclotetradecane
- Structure : Bulky tert-butyl and hydroxy groups at the benzyl positions .
- Electrochemical Properties : Exhibits reversible redox behavior in acetonitrile (E₁/₂ = +0.45 V vs. Ag/AgCl), attributed to the electron-donating hydroxy groups stabilizing oxidized metal centers .
- Key Difference : Steric hindrance from tert-butyl groups reduces metal-binding kinetics compared to the less hindered target compound .
Metal-Binding Capacity and Biomedical Relevance
Copper(II) and Iron(III) Complexes of N-Substituted Cyclams
- Structure : Derivatives with methylphosphonic acid or pyridyl substituents .
- Applications : Cu(II) complexes show anticancer activity (IC₅₀ = 2.5 µM against HeLa cells), while Fe(III) complexes exhibit antischistosomal properties (EC₅₀ = 10 nM) .
- Key Difference : Phosphonic acid groups enhance thermodynamic stability (log K = 18.5 for Gd(III) complexes) compared to the target compound’s benzyl-linked cyclams .
Hexadentate Cyclam-Based Ligands
- Structure : Di-2-pyridylmethanamine side chains create a hexadentate coordination environment .
- Metal Coordination : Forms distorted octahedral geometries with Cu(II), contrasting with the tetradentate binding mode of the target compound .
Biological Activity
The compound 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane (often referred to as bis-cyclam) is a derivative of the macrocyclic ligand cyclam . Cyclam and its derivatives have garnered significant attention in fields such as coordination chemistry, catalysis, and medicinal chemistry due to their ability to form stable complexes with various metal ions. This article reviews the biological activity of bis-cyclam, focusing on its applications in drug delivery systems, radiopharmaceuticals, and as potential therapeutic agents.
Chemical Structure
The structure of bis-cyclam can be described as follows:
- Base Structure : 1,4,8,11-tetraazacyclotetradecane (cyclam)
- Substituents : Two benzyl groups with a methylene linkage to the cyclam nitrogen atoms.
This unique configuration enhances its solubility and interaction with biological systems.
Biological Activity Overview
The biological activities of bis-cyclam can be categorized into several key areas:
1. Metal Complexation and Radiopharmaceutical Applications
Bis-cyclam has been studied for its ability to chelate various metal ions, particularly copper isotopes used in medical imaging and therapy. For instance:
- Copper-67 Complexes : Research has shown that monoclonal antibodies labeled with copper-67 using bis-cyclam derivatives demonstrate effective targeting in radioimmunotherapy. These complexes are being evaluated for their efficacy in treating certain cancers through targeted radiotherapy .
2. Anticancer Activity
Studies have indicated that bis-cyclam complexes exhibit promising anticancer properties. The mechanism often involves:
- Targeting Tumor Cells : The ability of bis-cyclam to facilitate the delivery of therapeutic agents directly to tumor cells enhances the effectiveness of chemotherapy while minimizing damage to healthy tissues. This targeting is facilitated by the compound's affinity for specific cellular receptors .
3. Catalytic Properties
The catalytic potential of bis-cyclam complexes has been explored in various chemical reactions:
- Oxygen Reduction Reaction (ORR) : Certain studies highlight the role of cyclam-based complexes in catalyzing ORR under acidic conditions. This property is crucial for applications in fuel cells and energy conversion technologies .
Case Studies
Several case studies illustrate the diverse applications and biological activities of bis-cyclam:
Case Study 1: Radiolabeled Antibodies
A study demonstrated that antibodies labeled with bis-cyclam complexes showed enhanced tumor localization in animal models compared to non-labeled counterparts. The results indicated a significant increase in tumor uptake and retention time .
Case Study 2: Anticancer Efficacy
In vitro studies revealed that bis-cyclam derivatives induced apoptosis in various cancer cell lines. The mechanism involved mitochondrial disruption and activation of caspase pathways, leading to programmed cell death .
Comparative Data Table
The following table summarizes key biological activities and properties of bis-cyclam compared to other cyclam derivatives:
| Compound | Metal Ion | Application | Biological Activity |
|---|---|---|---|
| Bis-Cyclam | Cu-67 | Radiopharmaceutical | Effective targeting in cancer therapy |
| Cyclam-Cu | Cu-64 | Imaging | High affinity for somatostatin receptors |
| Cyclam-Co | Co(II) | Catalysis | Catalyzes oxygen reduction reactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecane-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane?
- Methodological Answer : The compound is synthesized via alkylation of 1,4,8,11-tetraazacyclotetradecane (cyclam) with 4-(bromomethyl)benzyl derivatives. Key steps include:
- Intermediate Preparation : Use 4-(bromomethyl)benzyl bromide (CAS 113841-59-1 or 180597-83-5) as alkylating agents, as described in Kanto Reagents’ protocols for isoxazole derivatives .
- Cyclam Functionalization : React cyclam (CAS 295-37-4) with the benzyl bromide intermediate under inert conditions (N₂ atmosphere) in anhydrous acetonitrile at 60–80°C for 24–48 hours .
- Purification : Employ column chromatography (silica gel, methanol/chloroform gradient) and recrystallization from ethanol to isolate the product. Monitor purity via HPLC (≥95% by area normalization) .
Q. How can spectroscopic techniques confirm the structural integrity of this macrocyclic compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the presence of benzyl methylene protons (δ 3.8–4.2 ppm) and cyclam backbone protons (δ 2.5–3.5 ppm). Compare shifts to parent cyclam (CAS 295-37-4) .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) should show [M+H]⁺ peaks matching the molecular formula (C₃₆H₆₄N₁₂). Fragmentation patterns confirm bis-benzyl substitution .
- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 58.1%, N: 22.6%) .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodological Answer : Its tetraaza macrocyclic structure enables strong metal chelation:
- Metal Ion Binding : Use potentiometric titration (pH 2–12) to determine stability constants (log K) with transition metals (e.g., Cu²⁺, Ni²⁺). Compare results to cyclam derivatives in studies like those on copper complexation .
- Catalytic Studies : Investigate redox-active metal complexes (e.g., Co³⁺) for catalytic oxidation reactions. Monitor kinetics via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can discrepancies in reported metal-binding affinities for this compound be resolved?
- Methodological Answer : Conflicting log K values may arise from experimental variables:
- Ionic Strength Adjustments : Use constant ionic medium (e.g., 0.1 M KCl) to standardize potentiometric titrations .
- Competition Experiments : Introduce competing ligands (e.g., EDTA) to validate selectivity.
- Theoretical Modeling : Apply density functional theory (DFT) to predict thermodynamic stability of metal complexes, aligning with frameworks like the hard-soft acid-base (HSAB) theory .
Q. What computational strategies predict the compound’s behavior in catalytic cycles?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand flexibility during metal coordination using software like COMSOL Multiphysics. Parameters include solvation effects and temperature gradients .
- Reaction Pathway Analysis : Use Gaussian or ORCA to calculate transition states and activation energies for proposed catalytic mechanisms (e.g., O₂ activation by Co³⁺ complexes) .
Q. How can positional isomer impurities (e.g., 1,8 vs. 1,11 substitution) be analytically distinguished during synthesis?
- Methodological Answer :
- Ultra-Performance Liquid Chromatography (UPLC) : Use a C18 column (1.7 µm particles) with a water/acetonitrile gradient (0.1% TFA). Isomers show distinct retention times (e.g., 1,8: 8.2 min; 1,11: 9.5 min) .
- 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to differentiate benzyl group positioning .
- Impurity Thresholds : Adhere to ICH guidelines (NMT 0.5% for any single impurity) .
Methodological Frameworks
Q. How should researchers link experimental data to theoretical models in studies of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
